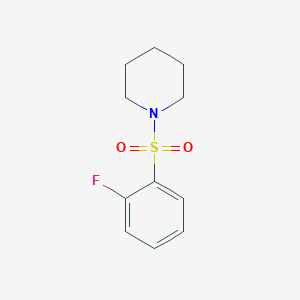

1-(2-Fluorobenzenesulfonyl)piperidine

説明

特性

IUPAC Name |

1-(2-fluorophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAIMWXLPOAROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Fluorobenzenesulfonyl Piperidine and Its Analogues

Classical Synthetic Routes to N-Sulfonylated Piperidines

Traditional methods for creating the N-sulfonyl bond are well-established and widely utilized in organic synthesis due to their reliability and high yields. These methods primarily involve the reaction of an amine with a sulfonyl-containing electrophile.

The most direct and common method for the synthesis of 1-(2-Fluorobenzenesulfonyl)piperidine is the nucleophilic sulfonylation of piperidine (B6355638). This reaction involves the treatment of piperidine with 2-fluorobenzenesulfonyl chloride. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270). The general scheme for this reaction is highly versatile and can be applied to a wide range of substituted piperidines and arylsulfonyl chlorides to generate a diverse library of analogues. nih.gov

Table 1: Examples of Nucleophilic Sulfonylation Reactions

| Amine | Sulfonyl Chloride | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Piperidine | 2-Fluorobenzenesulfonyl chloride | Triethylamine | Dichloromethane | This compound | High |

| Pyrrolidine | Benzenesulfonyl chloride | Triethylamine | Toluene | 1-(Benzenesulfonyl)pyrrolidine | 73% nih.gov |

| Diethylamine | Benzenesulfonyl chloride | Pyridine | Not specified | N,N-Diethylbenzenesulfonamide | High |

| Aniline (B41778) | p-Toluenesulfonyl chloride | None (solvent-free) | Neat | N-Phenyl-4-methylbenzenesulfonamide | High sci-hub.se |

While direct sulfonylation is prevalent, cross-coupling reactions offer an alternative and powerful strategy for forming the S-N bond, particularly for synthesizing N-aryl sulfonamides. thieme-connect.com Palladium-catalyzed cross-coupling reactions, for instance, can be used to couple arylboronic acids with sulfur dioxide sources and amines to generate the desired sulfonamide products.

In one approach, a palladium catalyst facilitates the chlorosulfonylation of an arylboronic acid, which can then be reacted in situ with an amine, such as piperidine, to yield the final N-sulfonylated product. nih.gov This methodology is valued for its mild reaction conditions and broad functional group tolerance, allowing for the synthesis of complex analogues that may not be accessible through classical sulfonylation due to sensitive functional groups. nih.gov

Advanced and Sustainable Synthetic Approaches

Reflecting a broader shift in chemical manufacturing, recent research has focused on developing more environmentally friendly and efficient methods for sulfonamide synthesis. These advanced approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a novel and sustainable platform for sulfonamide synthesis. rsc.org A three-component palladium-catalyzed aminosulfonylation has been developed that reacts an aryl bromide, an amine, and a sulfur dioxide surrogate (such as potassium metabisulfite (B1197395), K₂S₂O₅) under mechanochemical conditions. rsc.orgrsc.org This solvent-free approach provides a direct route to a wide range of sulfonamides and demonstrates excellent tolerance for various functional groups. thieme-connect.comresearchgate.net The reactions can often be scaled up to gram quantities, highlighting their practical utility. rsc.orgrsc.org

Table 2: Mechanochemical Three-Component Aminosulfonylation

| Aryl Source | Amine | SO₂ Source | Catalyst | Conditions |

|---|---|---|---|---|

| Aryl Bromides | Primary & Secondary Amines | K₂S₂O₅ | Palladium | Ball Milling |

| Aromatic Carboxylic Acids | Primary & Secondary Amines | K₂S₂O₅ | Palladium | Ball Milling |

Source: Adapted from findings on mechanochemical synthesis of aromatic sulfonamides. rsc.orgrsc.org

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact. sci-hub.se A key development is the use of water as a reaction solvent, which is a significant improvement over traditional volatile organic solvents. mdpi.comrsc.org Facile and environmentally benign methods have been described where arylsulfonyl chlorides react with amino compounds in aqueous media under controlled pH, often omitting the need for organic bases. rsc.org Product isolation in these cases can be as simple as filtration after acidification, leading to excellent yields and high purity without extensive purification. rsc.org

Other green strategies include:

Ultrasonic Irradiation: Sonochemistry can facilitate reactions under milder conditions, reduce the need for toxic catalysts, and shorten reaction times. mdpi.com

Use of SO₂ Surrogates: Replacing gaseous sulfur dioxide with stable, solid surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or inorganic salts like sodium metabisulfite (Na₂S₂O₅) enhances safety and ease of handling. thieme-connect.comrsc.org

Catalytic Approaches: Employing catalysts, such as indium, can enable the efficient sulfonylation of amines, including less reactive anilines, under mild conditions. organic-chemistry.org

Synthesis of Key Precursors and Building Blocks for this compound Derivatives

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods exist for its synthesis. nih.gov Key strategies include the hydrogenation of pyridine precursors, intramolecular cyclization of linear amine-containing substrates, and various multicomponent reactions that can assemble the ring in a single step. nih.govdtic.mil These methods allow for the creation of a vast array of substituted piperidines that can be subsequently sulfonylated.

The essential electrophile, 2-fluorobenzenesulfonyl chloride, can be prepared via several routes. guidechem.comchemicalbook.comchemdad.com

Table 3: Synthetic Routes to 2-Fluorobenzenesulfonyl Chloride

| Starting Material | Key Reagents | Brief Description | Advantages/Disadvantages |

|---|---|---|---|

| 2-Fluoroaniline | NaNO₂, HCl, SO₂, CuCl₂ | Diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide and subsequent chlorination. | Optimized routes offer high yields (up to 84.3%). guidechem.com Use of SO₂ gas can be hazardous. |

| o-Benzenedisulfonyl fluoride (B91410) | Potassium Fluoride (KF) | Fluorodesulfonylation, where one sulfonyl fluoride group is replaced by a fluorine atom upon heating with KF. google.com | Provides a route from a different class of starting material. |

| o-Aminobenzenesulfonic acid | NaNO₂, HCl, Sandmeyer reaction | Diazotization followed by a Sandmeyer reaction to introduce the fluorine, then chlorination. | Route is complex with many steps and potentially low overall yield. guidechem.com |

Stereoselective Synthesis and Chiral Resolution Strategies

The synthesis of specific stereoisomers of this compound and its analogues, where chirality is introduced on the piperidine ring, is a nuanced challenge. While direct stereoselective synthetic routes for this compound itself are not extensively documented in publicly available literature, several established strategies for analogous piperidine-containing compounds can be considered applicable. These methodologies fall into two primary categories: stereoselective synthesis, which aims to create a specific stereoisomer directly, and chiral resolution, which involves the separation of a racemic mixture.

Stereoselective Synthesis Strategies

Stereoselective synthesis of substituted piperidines often involves the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. These methods aim to control the three-dimensional arrangement of atoms during the formation of the piperidine ring or the introduction of substituents.

One potential approach is the diastereoselective functionalization of a pre-existing chiral piperidine core. For instance, methods have been developed for the stereoselective synthesis of 2,5,6-trisubstituted piperidines. nih.gov These methods may involve steps like an aza-Achmatowicz oxidation of a furyl benzenesulfonamide (B165840), followed by conjugate addition and subsequent nucleophilic addition to a transient N-sulfonyliminium ion. nih.gov In such cases, the bulky sulfonyl group can direct the incoming nucleophile to the opposite face, leading to the formation of specific cis- or trans-isomers. nih.gov

Another strategy involves asymmetric catalysis. For example, asymmetric copper-catalyzed cyclizative aminoboration has been used to synthesize chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov This method could potentially be adapted for the synthesis of chiral precursors to this compound.

Chiral Resolution Strategies

When a synthetic route produces a racemic mixture of a chiral this compound analogue, chiral resolution techniques can be employed to separate the enantiomers.

Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted, enantioenriched starting material from the product. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system like n-BuLi and (−)-sparteine. whiterose.ac.uk This selectively deprotonates one enantiomer, allowing for its subsequent functionalization and separation. whiterose.ac.uk While this specific example involves an N-Boc protecting group, similar principles could be applied to N-sulfonylated piperidines.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers. Racemic 1,3-dimethyl-4-phenylpiperidine derivatives, for example, have been successfully resolved using commercially available cellulose-based chiral stationary phases. nih.gov The choice of the chiral column and the mobile phase is critical for achieving good separation. nih.gov This technique would be a viable option for the resolution of chiral analogues of this compound.

Chemical Reactivity and Derivatization Strategies of 1 2 Fluorobenzenesulfonyl Piperidine

Exploration of Functional Group Transformations on the Piperidine (B6355638) Ring

The piperidine ring, a saturated heterocycle, offers several avenues for functionalization, although the presence of the strongly electron-withdrawing sulfonyl group modulates its reactivity. Transformations typically target the C-H bonds of the ring, particularly those at the α-position (C2 and C6) to the nitrogen atom.

State-of-the-art methods for piperidine diversification often require specific directing groups on the nitrogen to achieve regioselectivity under conditions that can be harsh. researchgate.net For N-sulfonylpiperidines, α-functionalization can be achieved through deprotonation using a strong base to form an α-lithio species, which can then be trapped by various electrophiles. This approach allows for the introduction of alkyl, aryl, or other functional groups at the C2 position.

Oxidation of the piperidine ring is another key transformation. The oxidation of sulfonamides can lead to the formation of N-sulfonylimines, which are versatile intermediates for further reactions. mdpi.comresearchgate.net For instance, oxidation mediated by N-hydroxyphthalimide (NHPI) provides a mild method to convert sulfonamides into the corresponding sulfonylimines. mdpi.com These imine intermediates can then undergo nucleophilic addition or participate in cycloaddition reactions, significantly expanding the molecular diversity accessible from the parent sulfonamide.

Furthermore, ring-opening reactions, while less common for stable piperidine rings, can be induced under specific conditions or by modifying the ring structure. For instance, the introduction of strain or activating groups can render the ring susceptible to cleavage. In related N-sulfonyl aziridine (B145994) systems, nucleophilic ring-opening is a well-established method for creating complex, nitrogen-containing molecules. researchgate.netrsc.org While piperidine is significantly less strained, analogous strategies involving partial dearomatization or other ring modifications could facilitate such transformations.

Table 1: Selected Functionalization Strategies for the Piperidine Moiety

| Reaction Type | Description | Potential Outcome for 1-(2-Fluorobenzenesulfonyl)piperidine |

| α-Lithiation/Alkylation | Deprotonation at the C-H bond adjacent to the nitrogen using a strong base, followed by reaction with an electrophile. | Introduction of substituents at the C2/C6 positions of the piperidine ring. |

| Oxidation to N-Sulfonylimine | Oxidation of the N-sulfonylpiperidine, often at the α-carbon, to form a reactive imine intermediate. mdpi.com | Formation of a C=N double bond within the ring, enabling further addition reactions. |

| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds using transition metal catalysis or photocatalysis. researchgate.net | Installation of functional groups at various positions on the piperidine ring. |

Modifications on the Benzenesulfonyl Moiety and Fluorine Substituent

The 2-fluorobenzenesulfonyl group is a highly reactive component of the molecule. The fluorine atom and the sulfonyl group itself are both sites for potential modification.

The fluorine atom, positioned ortho to the powerfully electron-withdrawing sulfonyl group, makes the ipso-carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. libretexts.org The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex and activates the ring toward this attack, making fluoride (B91410) a better leaving group in this context than other halogens, contrary to trends seen in SN1/SN2 reactions. youtube.comyoutube.com This allows for the displacement of the fluorine atom by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to generate a diverse library of 2-substituted benzenesulfonylpiperidine analogs.

The sulfonyl group (-SO2-) can also undergo chemical transformation, most notably reduction. The reductive cleavage of sulfonamides to regenerate the parent amine and a sulfinic acid or thiol derivative is a challenging but achievable transformation. Methods employing strong reducing agents like alkali metals (e.g., sodium in liquid ammonia) or metal hydrides can effect this cleavage. strath.ac.uk More recently, neutral organic super-electron-donors have been developed that can reduce the robust sulfonyl group under milder conditions. strath.ac.uk This reaction effectively removes the benzenesulfonyl group, which can be useful as a deprotection strategy in a multi-step synthesis.

Reaction Pathways and Mechanisms for Analogous Compound Formation

The formation of this compound and its analogs primarily relies on the creation of the sulfonamide S-N bond. The most direct and conventional pathway is the reaction of piperidine (or a substituted piperidine) with 2-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270). This reaction proceeds via a nucleophilic acyl substitution-type mechanism, where the piperidine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride.

Alternative strategies for forming the S-N bond have also been developed to avoid the use of potentially unstable sulfonyl chlorides. These include reductive coupling methods where nitroarenes are coupled with sodium arylsulfinates. nih.govrsc.orgrsc.orgorganic-chemistry.org In these reactions, the nitro group is reduced in situ to an amine, which then couples with the sulfinate partner. Catalysts such as iron(II) chloride or palladium on carbon are often employed to facilitate this transformation under mild conditions. rsc.orgorganic-chemistry.org The proposed mechanism for the iron-catalyzed reaction suggests that the N-S bond is formed through the direct coupling of the nitroarene with the sodium sulfinate before the nitro group is fully reduced. organic-chemistry.org

Table 2: Comparison of Synthetic Pathways to N-Arylsulfonylpiperidines

| Pathway | Reactants | Conditions | Key Features |

| Standard Sulfonylation | Piperidine + Arylsulfonyl Chloride | Base (e.g., Triethylamine), Organic Solvent | Highly reliable and widely used; requires synthesis of sulfonyl chloride precursor. |

| Reductive Coupling | Nitroarene + Sodium Arylsulfinate | Reductant (e.g., NaHSO3), Catalyst (e.g., FeCl2, Pd/C) | Avoids use of sulfonyl chlorides; tolerates a broad range of functional groups. rsc.orgorganic-chemistry.org |

| Copper-Promoted Carboamination | γ- or δ-Alkenyl N-Arylsulfonamides | Cu(II) Carboxylate Salts, High Temperature | Forms N-functionalized piperidines through intramolecular oxidative cyclization. |

Investigating the Influence of Substituent Position on Reactivity

The position of the fluorine substituent on the benzenesulfonyl ring profoundly impacts the molecule's reactivity. In this compound, the fluorine is in the ortho position relative to the sulfonyl group. This specific arrangement has significant consequences for several reaction types.

One of the most dramatic effects is observed in directed ortho metalation (DoM). wikipedia.org Fluorine is recognized as one of the most potent directing groups for lithiation. researchgate.net When treated with a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), deprotonation occurs selectively at the position ortho to the fluorine atom (the C3 position of the benzene (B151609) ring). researchgate.netuwindsor.ca The fluorine atom's inductive effect acidifies the adjacent proton, and its ability to coordinate with the lithium cation stabilizes the resulting aryllithium intermediate. This regioselectivity provides a powerful tool for introducing a second substituent onto the aromatic ring at a defined position. The directing ability of substituents in these reactions generally follows the order: ortho > meta > para.

In the context of electrophilic aromatic substitution (SEAr), the situation is more complex. The sulfonylpiperidine group is strongly deactivating and meta-directing due to its powerful electron-withdrawing nature. vedantu.com The fluorine atom is also deactivating due to its inductive effect but is ortho, para-directing because of π-donation from its lone pairs. libretexts.orglibretexts.org The combined effect makes further electrophilic substitution on the aromatic ring difficult and the regiochemical outcome dependent on the specific electrophile and reaction conditions. However, the reactivity of fluorobenzene (B45895) itself in SEAr is anomalously high compared to other halobenzenes, sometimes approaching the reactivity of benzene itself. researchgate.netresearchgate.net

For nucleophilic aromatic substitution (SNAr), as discussed previously, an ortho or para relationship between the leaving group (fluorine) and a strong electron-withdrawing group (sulfonyl) is required to stabilize the negatively charged intermediate. masterorganicchemistry.comlibretexts.org A meta positioning would not allow for effective resonance stabilization of the intermediate, rendering the reaction far less favorable. Therefore, the ortho position of the fluorine in this compound is crucial for its potential to undergo SNAr reactions at the C1 position.

Table 3: Influence of Fluorine Position on Reactivity

| Reaction Type | Ortho-Fluoro (as in title compound) | Meta-Fluoro | Para-Fluoro |

| Directed Lithiation | Highly activated for deprotonation at C3. researchgate.netacs.org | Weaker activation for deprotonation at C2 or C4. | Weakest activation for deprotonation at C3. |

| Nucleophilic Aromatic Substitution (of F) | Activated due to resonance stabilization of the intermediate by the ortho-sulfonyl group. libretexts.org | Deactivated, as the sulfonyl group cannot stabilize the intermediate via resonance. | Activated due to resonance stabilization of the intermediate by the para-sulfonyl group. |

| Electrophilic Aromatic Substitution (directing effect) | Complex competition between meta-directing -SO2R and ortho,para-directing -F. vedantu.comlibretexts.org | Complex competition. | Complex competition. |

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Structural Determinants for In Vitro Biological Interaction

The biological activity of compounds based on the 1-(2-Fluorobenzenesulfonyl)piperidine scaffold is governed by the interplay of its three primary structural components: the piperidine (B6355638) ring, the benzenesulfonyl linker, and the 2-fluoro-substituted phenyl ring. Each component plays a distinct role in the molecule's interaction with biological targets.

The Piperidine Ring: This saturated heterocycle serves as a versatile scaffold. Its flexible nature allows it to adopt various conformations, typically a low-energy chair form, to fit into binding pockets of target proteins. The piperidine ring can engage in van der Waals or hydrophobic interactions, and the nitrogen atom's basicity can be crucial for forming salt bridges or hydrogen bonds, depending on the physiological pH and the target environment. In the design of HIV-1 protease inhibitors, for example, the piperidine moiety was introduced as a P2-ligand to promote favorable hydrogen bonding and van der Waals interactions with the enzyme's active site nih.gov.

The Sulfonamide Linker: The sulfonamide group (-SO₂N<) is a key structural feature. It is a non-classical bioisostere of an amide bond but is more chemically stable and provides a different geometric and electronic profile. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the nitrogen, depending on its substitution, can also participate in hydrogen bonding. This group rigidly connects the phenyl ring and the piperidine scaffold, influencing the relative orientation of these two parts, which is critical for proper alignment within a binding site. Sulfonamide derivatives have been successfully designed as inhibitors for a variety of enzymes, including carbonic anhydrases and dipeptidyl peptidase-IV (DPP-IV) nih.govnih.gov.

The 2-Fluorophenyl Group: The phenyl ring typically acts as a recognition element, often fitting into hydrophobic pockets or participating in π-stacking interactions with aromatic residues of a target protein. The addition of a fluorine atom at the ortho-position has several profound effects:

Electronic Modulation: Fluorine is the most electronegative element, and its presence as an electron-withdrawing group significantly alters the electronic distribution of the phenyl ring.

Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block sites of metabolism, thereby increasing the compound's metabolic stability.

Binding Interactions: Fluorine can participate in specific, favorable interactions with protein backbones, including dipole-dipole interactions and, in some cases, halogen bonding. Studies on fluorinated benzenesulfonamides have shown their potential as inhibitors of protein aggregation, a process implicated in neurodegenerative diseases researchgate.netstmarys-ca.edu.

Impact of Substituent Variations on Molecular Recognition and Affinity (In Vitro)

The systematic variation of substituents on the 1-(benzenesulfonyl)piperidine scaffold is a cornerstone of medicinal chemistry used to probe molecular interactions and optimize biological affinity. Modifications can be made to both the phenyl and piperidine rings.

Variations on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring are critical for affinity. Moving the fluorine atom from the ortho (2-position) to the meta (3-position) or para (4-position) can drastically alter the molecule's dipole moment and its ability to interact with specific residues in a binding pocket. Replacing the fluorine with other electron-withdrawing groups (e.g., -Cl, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃) can fine-tune the electronic properties and steric profile of the ligand. Structure-activity relationship studies on benzenesulfonamide-based inhibitors have demonstrated that such modifications modulate isoform specificity and binding affinity by influencing interactions with hydrophobic pockets in the target's active site nih.gov.

Variations on the Piperidine Ring: The piperidine ring itself can be substituted to explore additional binding interactions. Adding small alkyl or functional groups at the 3- or 4-positions of the piperidine can probe for nearby sub-pockets in the target protein. A study on HIV-1 protease inhibitors found that the stereochemistry and substitution pattern on the piperidine ring were decisive for the compound's potency nih.gov.

The following table illustrates the hypothetical impact of such substitutions on the biological affinity of a generic piperidine-sulfonyl scaffold.

| Compound | R¹ (Phenyl Ring) | R² (Piperidine Ring) | Hypothetical IC₅₀ (nM) | Rationale for Affinity Change |

|---|---|---|---|---|

| Reference | 2-F | H | 50 | Baseline affinity from ortho-fluoro substitution. |

| Analog 1 | 4-F | H | 85 | Shift of fluorine to para-position alters dipole moment and may lead to a less optimal fit. |

| Analog 2 | 4-OCH₃ | H | 120 | Electron-donating group alters electronics and adds steric bulk, potentially reducing affinity. |

| Analog 3 | 2-F | 4-CH₃ | 25 | Addition of a methyl group may engage a hydrophobic sub-pocket, enhancing affinity. |

| Analog 4 | 4-Cl | H | 45 | Chlorine at para-position offers different electronics and size, resulting in similar affinity. |

Conformational Analysis and its Influence on Ligand-Target Binding

The three-dimensional shape, or conformation, of a ligand is a critical factor in its ability to bind to a biological target. The this compound scaffold has distinct conformational features that influence its binding properties.

The presence of polar or electronegative substituents can significantly influence the conformational preferences of the piperidine ring, particularly upon protonation of the piperidine nitrogen. Studies on substituted piperidinium salts have shown that polar substituents like fluorine can lead to a stabilization of the axial conformer due to electrostatic interactions between the substituent and the positively charged nitrogen nih.gov. While the fluorine in this compound is on the phenyl ring, its strong electron-withdrawing nature influences the partial charge on the sulfonamide group, which in turn can affect the conformational equilibrium of the entire molecule within a charged binding pocket.

The inquiry into the conformational features of molecules containing fluorine atoms is crucial, as these features can affect their properties and potential therapeutic uses mdpi.com. A well-defined, low-energy conformation is essential for the strategic development of novel chemical entities mdpi.com.

Design Strategies for Modulating In Vitro Biological Activity Based on the Piperidine-Sulfonyl Scaffold

Based on the SAR and conformational principles, several rational design strategies can be employed to modulate the biological activity of compounds based on the piperidine-sulfonyl scaffold.

Systematic Phenyl Ring Substitution: A primary strategy involves the systematic exploration of substituents on the phenyl ring. This includes varying the position (ortho, meta, para) and electronic nature (withdrawing vs. donating) of substituents to optimize interactions within the target's binding site. This "tail approach" has been used effectively in designing isoform-specific carbonic anhydrase inhibitors nih.gov.

Piperidine Scaffold Decoration: Introducing substituents onto the piperidine ring is a powerful method to probe for and engage with adjacent sub-pockets of a binding site. This can enhance both potency and selectivity. The stereochemistry of these substituents is often critical, as demonstrated in the development of potent HIV-1 protease inhibitors where specific stereoisomers showed significantly higher activity nih.gov.

Conformational Constraint: Modifying the scaffold to lock it into a presumed "bioactive conformation" can significantly improve affinity by reducing the entropic cost of binding. This can be achieved by introducing cyclic constraints or bulky groups that limit rotational freedom. Understanding the preferred conformation through techniques like NOESY spectroscopy and molecular mechanics calculations is essential for this strategy nih.govmdpi.com.

Scaffold Hopping and Bioisosteric Replacement: The piperidine ring or the benzenesulfonyl group can be replaced with other chemical moieties (bioisosteres) to improve physicochemical properties, such as solubility or metabolic stability, while maintaining or improving biological activity. For instance, replacing the piperidine with a pyrrolidine or the sulfonamide with a different linker are common strategies in drug design nih.gov. This modular approach allows for the exploration of new chemical space and the potential discovery of novel intellectual property news-medical.net.

By employing these strategies, medicinal chemists can rationally design and optimize ligands based on the this compound scaffold to achieve desired biological activity and drug-like properties.

Advanced Structural Biology and Biophysical Characterization

X-ray Crystallographic Analysis of 1-(2-Fluorobenzenesulfonyl)piperidine and Its Co-complexes

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this technique offers unparalleled insight into the solid-state conformation and the intricate network of intermolecular forces that govern crystal packing. While the specific crystal structure for the parent compound this compound is not widely available in public databases, extensive research on closely related analogs allows for a robust understanding of its likely structural features.

Conformational Analysis of the Piperidine (B6355638) Ring and Sulfonyl Group in Solid State

In the solid state, the piperidine ring of sulfonamide derivatives almost universally adopts a stable chair conformation. researchgate.netnih.govnih.gov This conformation minimizes torsional strain and steric hindrance between the ring's substituents. Puckering parameters, derived from crystallographic data of analogous compounds, confirm this chair geometry. researchgate.net The sulfonyl group and the 2-fluorophenyl ring are typically found in equatorial positions relative to the piperidine ring, which is the sterically favored arrangement.

Table 1: Typical Conformational Parameters from X-ray Crystallography of Related Piperidine Sulfonamides

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Piperidine Ring Conformation | Chair | Minimizes steric and torsional strain. |

| Substituent Position | Equatorial | Sterically favored position for the sulfonyl group. |

| Sulfur Atom Geometry | Distorted Tetrahedron | Characteristic of sulfonamides. |

| Dihedral Angle (Aryl-Piperidine) | ~50-80° | Defines the overall molecular shape and packing potential. researchgate.net |

Intermolecular Interactions in Crystal Lattices and Ligand-Target Complexes

In the context of ligand-target complexes, these intermolecular forces are critical for molecular recognition and binding affinity. nih.gov The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, capable of forming strong interactions with donor groups (like N-H or O-H) in a protein's active site. The 2-fluorophenyl group can engage in π-π stacking or C—H···π interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. The piperidine ring itself, while generally considered a hydrophobic moiety, can also participate in van der Waals interactions. nih.govrsc.org Computational docking studies on similar piperidine-based compounds have highlighted the importance of these interactions in defining the binding mode and affinity for biological targets like the sigma-1 receptor. nih.gov

Spectroscopic Investigations for Molecular Conformation and Dynamics

Spectroscopic techniques are indispensable for probing the structure and behavior of molecules in different environments. NMR spectroscopy provides detailed information about solution-state conformation and dynamics, while IR and mass spectrometry are crucial for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful tool for determining the conformational preferences of molecules in solution. For fluorinated piperidines, NMR studies have shown a strong preference for specific conformations, which can be influenced by the solvent and substituents. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the piperidine ring and the 2-fluorophenyl group. The piperidine protons would likely appear as complex multiplets due to spin-spin coupling. The chemical shifts and coupling constants of these protons can provide information about the ring's conformation, such as whether it exists predominantly in a chair form. mdpi.comresearchgate.net Temperature-dependent NMR studies can reveal the energy barriers for conformational processes like ring inversion or rotation around the N-S bond. rsc.org

The presence of the fluorine atom allows for ¹⁹F NMR spectroscopy, which is highly sensitive to the local electronic environment. The ¹⁹F chemical shift and coupling constants to nearby protons (³J(¹⁹F,¹H)) are valuable for determining the relative orientation of the fluorine atom. nih.gov Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities between protons, further refining the three-dimensional structure in solution. nih.govnih.gov

Table 2: Expected NMR Spectral Features for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity/Coupling | Information Gained |

|---|---|---|---|

| Piperidine H (α to N) | ~3.0 - 3.5 | Multiplet | Ring conformation, N-S bond rotation. |

| Piperidine H (β, γ) | ~1.5 - 2.0 | Multiplet | Ring conformation. |

| Aromatic H | ~7.0 - 8.0 | Multiplets (dd, dt, etc.) | Substitution pattern on the benzene (B151609) ring. |

| ¹⁹F | Varies | Multiplet | Electronic environment and conformation of the fluoro-substituent. |

Infrared (IR) and Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (O=S=O), typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Other key vibrations include C-N stretching, S-N stretching, C-F stretching, and various C-H and C=C stretching and bending modes from the piperidine and aromatic rings. chemicalbook.comnist.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nist.govchemicalbook.com Under electron ionization (EI), this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would likely involve cleavage of the sulfonamide bond, leading to characteristic fragment ions for the piperidine cation and the 2-fluorobenzenesulfonyl radical or cation. scielo.br This technique is essential for confirming the identity and assessing the purity of the synthesized compound.

Table 3: Key Spectroscopic Data for Structural Characterization

| Technique | Feature | Typical Wavenumber (cm⁻¹)/ m/z Value | Assignment |

|---|---|---|---|

| IR | S=O Asymmetric Stretch | 1350 - 1300 | Sulfonyl group |

| IR | S=O Symmetric Stretch | 1160 - 1120 | Sulfonyl group |

| IR | C-F Stretch | 1250 - 1000 | Fluorobenzene (B45895) group |

| MS | Molecular Ion (M⁺) | Corresponds to C₁₁H₁₄FNO₂S | Molecular weight confirmation |

| MS | Major Fragment | m/z of [C₅H₁₀N]⁺ | Piperidine moiety |

| MS | Major Fragment | m/z of [FC₆H₄SO₂]⁺ | 2-Fluorobenzenesulfonyl moiety |

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing insights into molecular structure, properties, and interactions at an atomic level. scirp.org Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are particularly relevant for studying compounds like this compound. researchgate.netnih.gov

DFT calculations can be used to predict the stable conformations of the molecule in the gas phase or in solution (using continuum solvent models). nih.gov These calculations can determine the relative energies of different conformers (e.g., chair vs. boat for the piperidine ring) and the rotational barriers around key bonds, corroborating findings from NMR studies. nih.govnist.gov Furthermore, DFT can be used to calculate theoretical vibrational frequencies to aid in the assignment of experimental IR spectra.

Molecular docking simulations are employed to predict the binding mode of a ligand within the active site of a biological target. nih.govnih.gov For this compound, this could involve docking it into the crystal structure of a relevant enzyme or receptor to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govrsc.org

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. nih.gov MD simulations model the movement of atoms and molecules, providing a dynamic picture of the ligand-receptor interactions and helping to refine the understanding of the binding mechanism. nih.gov These computational approaches are invaluable for rationalizing structure-activity relationships and guiding the design of new, more potent analogs.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, molecular docking studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level.

In a typical molecular docking workflow, the three-dimensional structure of this compound would be docked into the binding site of a target protein. The scoring functions would then estimate the binding affinity, with lower scores generally indicating a more favorable interaction. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. For instance, the fluorine atom on the benzenesulfonyl group could participate in halogen bonding, while the piperidine ring might engage in hydrophobic interactions.

A hypothetical data table summarizing the results of a docking study for this compound against a putative target kinase is presented below. This table is illustrative and not based on actual experimental data.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase A | -8.5 | Asp145, Lys72, Leu120 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Kinase B | -7.2 | Val80, Phe150, Ile65 | Hydrophobic, Pi-Alkyl |

| Protease C | -6.8 | Gly100, Ser101 | Hydrogen Bond |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. For this compound, such calculations would provide insights into its reactivity, stability, and spectroscopic properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the electron-donating and electron-accepting capabilities of the molecule, respectively. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. Furthermore, the molecular electrostatic potential (MEP) surface would be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

An illustrative table of calculated electronic properties for this compound is provided below. These values are hypothetical and serve to demonstrate the output of such a study.

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations would be used to explore its conformational landscape, both in isolation and when bound to a biological target.

These simulations would reveal the flexibility of the piperidine ring and the rotational freedom around the sulfonyl linkage. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the energy barriers between them. When simulating the ligand-protein complex, MD can provide a more realistic picture of the binding interactions compared to static docking, taking into account the flexibility of both the ligand and the protein. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of individual residues.

A hypothetical summary of findings from an MD simulation of this compound in a protein binding site is presented below.

| Simulation Metric | Observation | Implication |

| Ligand RMSD | Stable trajectory after 10 ns | The compound remains stably bound in the active site. |

| Protein RMSF | Low fluctuations in binding site residues | The binding of the ligand stabilizes the active site conformation. |

| Conformational Analysis | Piperidine ring adopts a stable chair conformation | This is the energetically preferred conformation for binding. |

Analytical Methodologies for Research and Development

Chromatographic Separations (HPLC, UPLC, TLC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools in the synthesis and quality control of 1-(2-Fluorobenzenesulfonyl)piperidine. They are routinely used to monitor the progress of the synthesis reaction—typically the sulfonylation of piperidine (B6355638) with 2-fluorobenzenesulfonyl chloride—and to determine the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for real-time reaction monitoring. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) and developed in an appropriate solvent system. By comparing the retention factor (Rf) of the spots corresponding to the starting materials (piperidine and 2-fluorobenzenesulfonyl chloride) and the newly formed product spot, chemists can track the consumption of reactants and the formation of this compound. The choice of eluent is critical; a common starting point for such compounds would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with the ratio adjusted to achieve optimal separation. Visualization can be achieved under UV light, due to the aromatic ring, or by using chemical stains.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer higher resolution and quantitative capabilities for purity analysis. These methods are crucial for the final quality assessment of this compound. Reversed-phase HPLC is the most common modality, where the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase.

While a specific, validated HPLC method for this compound is not publicly available, a representative method for a related piperidine sulfonamide derivative can serve as a starting point for method development. nih.govresearchgate.net For instance, a method for analyzing piperidine derivatives often involves a C18 column with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic modifier like acetonitrile. nih.govkisti.re.kr Detection is typically performed using a UV detector, as the benzenesulfonyl moiety contains a strong chromophore. For compounds lacking a UV chromophore, alternative detectors like Charged Aerosol Detection (CAD) can be employed, sometimes with the use of an ion-pairing agent to improve retention. epa.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with acid modifier, e.g., 0.1% H₃PO₄ or TFA) | Elutes the compound from the column. The modifier improves peak shape. |

| Flow Rate | 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) | Controls the speed of the separation. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |

| Detection | UV Absorbance at ~220-254 nm | Quantifies the compound based on the absorbance of the aromatic ring. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced for analysis. |

Spectroscopic Characterization Techniques (NMR, Mass Spectrometry, IR) for Structural Elucidation

Following synthesis and purification, spectroscopic techniques are essential to confirm that the correct chemical structure of this compound has been achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons of the fluorobenzene (B45895) ring (typically in the 7.0-8.0 ppm range) and the aliphatic protons of the piperidine ring. The piperidine protons would appear as overlapping multiplets in the approximate ranges of 3.0-3.5 ppm (for the two protons alpha to the nitrogen) and 1.5-1.8 ppm (for the beta and gamma protons). chemicalbook.com

¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum would display distinct signals for each unique carbon atom, including those in the aromatic ring (115-140 ppm) and the piperidine ring (typically 20-50 ppm).

¹⁹F NMR would be used to confirm the presence and environment of the fluorine atom, showing a single resonance.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic | Ar-H (ortho to SO₂) | ~7.8 - 8.0 | ~135 |

| Ar-H (meta/para to SO₂) | ~7.2 - 7.7 | ~125 - 132 | |

| C-F | - | ~155 - 160 (showing C-F coupling) | |

| C-S | - | ~130 - 135 | |

| Piperidine | α-CH₂ (N-CH₂) | ~3.1 - 3.4 | ~48 |

| β-CH₂ | ~1.6 - 1.8 | ~25 | |

| γ-CH₂ | ~1.5 - 1.7 | ~23 |

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Using a technique like electrospray ionization (ESI), the molecular ion peak ([M+H]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (243.3 g/mol ) plus a proton. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da). researchgate.net Cleavage of the S-N bond can also occur, leading to fragments corresponding to the piperidine ring (m/z 84) and the 2-fluorobenzenesulfonyl moiety. miamioh.eduresearchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The most prominent bands are associated with the sulfonyl group (SO₂), which shows strong, distinct stretching vibrations. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1370 | Strong |

| Symmetric Stretch | 1140 - 1180 | Strong | |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2950 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

Note: Data derived from typical values for sulfonamide and piperidine-containing compounds. jst.go.jptandfonline.comresearchgate.net

Advanced Analytical Techniques for In Vitro Bioactivity Assays

Once this compound has been synthesized and characterized, its potential biological activity can be explored using various in vitro assays. These assays rely on advanced analytical techniques to measure the compound's effect on specific biological targets, such as enzymes or cells.

The class of sulfonamides containing a piperidine moiety has been investigated for a wide range of biological activities, including antibacterial and enzyme inhibitory effects. nih.govresearchgate.net Therefore, initial screening of this compound would likely involve similar assays.

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The analytical measurement often involves spectrophotometry or fluorometry, where the enzyme's activity is monitored by the conversion of a substrate into a colored or fluorescent product. For example, compounds structurally related to sulfonamides have been tested for inhibition of enzymes like carbonic anhydrase or acetylcholinesterase. researchgate.net The results are typically reported as an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antibacterial Susceptibility Assays: The antibacterial potential can be assessed using methods like the broth microdilution assay. In this technique, various concentrations of the compound are incubated with a bacterial strain (e.g., Xanthomonas oryzae). nih.gov The growth of the bacteria is monitored over time by measuring the optical density (absorbance) of the culture using a microplate spectrophotometer. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible bacterial growth.

Cell-Based Cytotoxicity Assays: To assess potential anticancer activity, in vitro cytotoxicity assays against various cancer cell lines are performed. A common method is the MTT assay, where the viability of cells is determined by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced, which is proportional to the number of living cells, is quantified by measuring the absorbance at a specific wavelength (e.g., ~570 nm) with a spectrophotometer.

| Bioactivity Assay | Biological Target | Analytical Principle | Key Output |

|---|---|---|---|

| Enzyme Inhibition | Isolated Enzyme (e.g., Carbonic Anhydrase) | Spectrophotometry or Fluorometry | IC₅₀ Value |

| Antibacterial Susceptibility | Bacterial Culture (e.g., X. oryzae) | Turbidimetry (Absorbance) | MIC Value |

| Anticancer Cytotoxicity | Cancer Cell Line (e.g., HeLa) | Colorimetry (Absorbance) | GI₅₀ / IC₅₀ Value |

Future Directions and Emerging Research Avenues

Development of Novel 1-(2-Fluorobenzenesulfonyl)piperidine Architectures with Enhanced Specificity

The development of novel molecular architectures based on the this compound scaffold is a primary focus for enhancing therapeutic specificity and efficacy. mdpi.comnih.govarizona.edu The core structure, consisting of a piperidine (B6355638) ring attached to a 2-fluorobenzenesulfonyl group, offers a versatile platform for chemical modification. nih.gov Strategic alterations to this scaffold can lead to compounds with improved binding affinities for their biological targets and reduced off-target effects.

Key to this endeavor is the exploration of structure-activity relationships (SAR). researchgate.netresearchgate.netnih.govnih.govdndi.org By systematically modifying different parts of the molecule—such as substituting various positions on the piperidine ring or altering the electronic properties of the phenyl ring—researchers can identify which molecular features are critical for biological activity. For instance, the introduction of different functional groups on the piperidine ring can influence the compound's interaction with the active site of a target protein. Similarly, modifications to the fluorophenyl group can affect the compound's pharmacokinetic properties. researchgate.net

Recent synthetic strategies have enabled the creation of diverse libraries of piperidine derivatives. nih.govmdpi.comresearchgate.netrsc.orgnih.govmdpi.comnih.gov These methods allow for the generation of a wide range of analogs that can be screened for enhanced biological activity. The goal is to design molecules that not only bind potently to their intended target but also exhibit high selectivity, thereby minimizing the potential for adverse effects.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Furthermore, ML algorithms can be used to build predictive models for various properties of the compounds, such as their binding affinity, selectivity, and pharmacokinetic profiles. nih.gov This allows for the in silico screening of large virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. By leveraging the power of AI and ML, researchers can significantly accelerate the discovery of new drug candidates and reduce the time and cost associated with traditional drug development pipelines.

Expansion of Mechanistic Studies for Diverse In Vitro Biological Activities

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. mdpi.com While preliminary studies have hinted at its potential in areas such as anticancer and anti-inflammatory research, detailed mechanistic investigations are needed to fully elucidate how this compound exerts its effects at the cellular and molecular levels. scielo.br

Future research should focus on identifying the specific protein targets of this compound and its derivatives. nih.gov Techniques such as affinity chromatography and mass spectrometry-based proteomics can be used to isolate and identify the proteins that directly interact with the compound. Once the targets are known, further studies can be conducted to understand how the compound modulates their function.

Moreover, a comprehensive profiling of the compound's effects on various cellular pathways is necessary. neuroquantology.com This can be achieved through a combination of in vitro assays, including cell viability assays, enzyme kinetics, and gene expression analysis. researchgate.net By unraveling the intricate details of its mechanism of action, researchers can better predict the therapeutic applications of this compound and design more effective treatment strategies.

| Biological Activity | Assay Type | Key Findings | References |

|---|---|---|---|

| Anticancer | MTT assay on MDA-MB-231 cells | Some derivatives exhibited moderate to high cytotoxic activity. | nih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways | Preliminary studies suggest potential inhibitory effects. | |

| Enzyme Inhibition | Biochemical assays | Sulfonyl group can form strong interactions with enzymes. | |

| Receptor Binding | Radioligand binding assays | Thiophenyl group may enhance receptor binding. | |

| Antitubercular | Screening against M. tuberculosis | Some piperidinol analogs showed good anti-tuberculosis activity. | nih.gov |

Role of this compound in Fragment-Based Drug Discovery and Chemical Probe Development

The this compound scaffold holds significant promise for application in fragment-based drug discovery (FBDD) and the development of chemical probes. nih.govfrontiersin.org FBDD is a powerful approach for identifying novel starting points for drug development by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. rsc.org The relatively simple structure of this compound makes it an ideal candidate for inclusion in fragment libraries.

The sulfonyl fluoride (B91410) moiety is particularly noteworthy in this context. rsc.orgnih.gov It can act as a covalent warhead, forming a stable bond with nucleophilic residues (such as serine, threonine, or tyrosine) in the active site of a protein. nih.govnih.govrsc.orgmdpi.com This covalent interaction can provide valuable information about the binding mode of the fragment and can be exploited to develop highly potent and selective inhibitors.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluorobenzenesulfonyl)piperidine?

Methodological Answer: The synthesis typically involves sulfonylation of piperidine using 2-fluorobenzenesulfonyl chloride. A two-step protocol is recommended:

Nucleophilic substitution : React piperidine with 2-fluorobenzenesulfonyl chloride in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.

Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Adjust stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) to ensure complete conversion .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer: Employ a multi-technique approach:

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

-

Solubility :

Solvent Solubility (mg/mL) Conditions DMSO >50 25°C, inert atmosphere Ethanol ~30 25°C Water <1 pH 7.0 -

Stability :

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Use a Design of Experiments (DoE) approach:

- Variables : Temperature (0–25°C), solvent (dichloromethane vs. THF), and base (triethylamine vs. pyridine).

- Response Surface Methodology : Identify optimal conditions (e.g., 5°C, dichloromethane, triethylamine) to maximize yield (>85%).

Troubleshooting : If yields drop below 70%, check for residual moisture (activates sulfonyl chloride decomposition) or incomplete stirring .

Q. How to resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Orthogonal Assays : Validate activity using both cell-based (e.g., HEK-293) and enzymatic (e.g., fluorometric kinase) assays.

- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to rule out non-specific effects at high doses.

- Structural Confirmation : Re-characterize active compounds via X-ray crystallography to exclude isomerization or impurities .

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., carbonic anhydrase) to prioritize analogs with strong binding affinities.

- QSAR Modeling : Train models on datasets with >50 analogs, incorporating descriptors like LogP, polar surface area, and sulfonyl group geometry.

- Validation : Compare predictions with in vitro IC50 values to refine models .

Q. How to address discrepancies in NMR data for this compound derivatives?

Methodological Answer:

- Dynamic Effects : Analyze temperature-dependent NMR (25–50°C) to detect conformational changes (e.g., piperidine ring puckering).

- 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly near δ 3.0–3.5 ppm (piperidine CH2 groups).

- Reference Standards : Compare with authenticated spectra of structurally similar sulfonamides (e.g., 1-(4-chlorobenzenesulfonyl)piperidine) .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase: 65:35 methanol/ammonium acetate buffer (pH 6.5). Detect at 254 nm.

- LOD/LOQ : Establish limits of detection (0.1 µg/mL) and quantification (0.3 µg/mL) via calibration curves.

- Validation : Follow ICH Q2(R1) guidelines for precision (RSD <2%) and accuracy (98–102%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。